Avermectin B1a aglycone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avermectin B1a aglycone is a derivative of the macrocyclic lactone avermectin, which is produced by the soil bacterium Streptomyces avermitilis. Avermectins are known for their potent anthelmintic and insecticidal properties, making them valuable in agriculture and medicine. Among the various components of avermectin, B1a exhibits the highest insecticidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of avermectin B1a aglycone involves several steps:
Formation of the Aglycone: This step is catalyzed by polyketide synthases, which assemble the aglycone structure from simple precursors.
Modification of the Aglycone: The aglycone undergoes various modifications, including oxidation and reduction reactions, to achieve the desired structure.
Glycosylation: The aglycone is glycosylated with a modified sugar, typically an oleandrose derivative, to form the final avermectin B1a structure.
Industrial Production Methods: In industrial settings, the production of avermectin B1a is enhanced through genetic engineering of Streptomyces avermitilis. Key strategies include:
Engineering the aveC Gene: Modifying the aveC gene to increase the B1a:B2a ratio.
Overexpression of β-Oxidation Pathway Genes: Increasing the supply of acyl-CoA precursors for avermectin production.
Introduction of Cyanobacterial Genes: Enhancing carboxylation velocity to increase the supply of malonyl- and methylmalonyl-CoA precursors.
Chemical Reactions Analysis
Avermectin B1a aglycone undergoes various chemical reactions, including:
Oxidation: Common reagents include TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and PhI(OAc)2.
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Reagents such as trimethylsilyl (TMS)-imidazole are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of avermectin B1a, which can be further modified for specific applications .
Scientific Research Applications
Avermectin B1a aglycone has a wide range of scientific research applications:
Mechanism of Action
Avermectin B1a aglycone exerts its effects by binding to glutamate-gated chloride channels in invertebrates. This binding enhances the flow of chloride ions into nerve and muscle cells, leading to hyperpolarization and paralysis of the parasites . The molecular targets include specific subunits of the chloride channels, which are unique to invertebrates .
Comparison with Similar Compounds
Avermectin B1a aglycone is compared with other macrocyclic lactones such as:
Ivermectin: Similar in structure but with different modifications that enhance its efficacy against a broader range of parasites.
Doramectin: Modified to improve its pharmacokinetic properties and efficacy in veterinary applications.
Uniqueness: this compound is unique due to its high potency and specificity for glutamate-gated chloride channels, making it highly effective against a wide range of invertebrate parasites .
Properties
Molecular Formula |
C34H48O8 |
---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19?,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |
InChI Key |
XLEUIYGDSWMLCR-NIDSZCIBSA-N |
Isomeric SMILES |
CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)\C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.